

Application of Dipeptidyl Peptidase-4 Inhibitors in Combination with Immunotherapy

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Compound of Interest	
Compound Name:	DPP-21
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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein with a multifaceted role in glucose metabolism and immune regulation.^{[1][2]} While DPP-4 inhibitors, or "gliptins," are widely utilized as oral anti-diabetic medications, a growing body of preclinical and clinical evidence highlights their potential to augment anti-tumor immunity, particularly when combined with immune checkpoint inhibitors (ICIs).^{[3][4]} These findings suggest that repurposing DPP-4 inhibitors could be a promising strategy to enhance the efficacy of cancer immunotherapy.^{[5][6]}

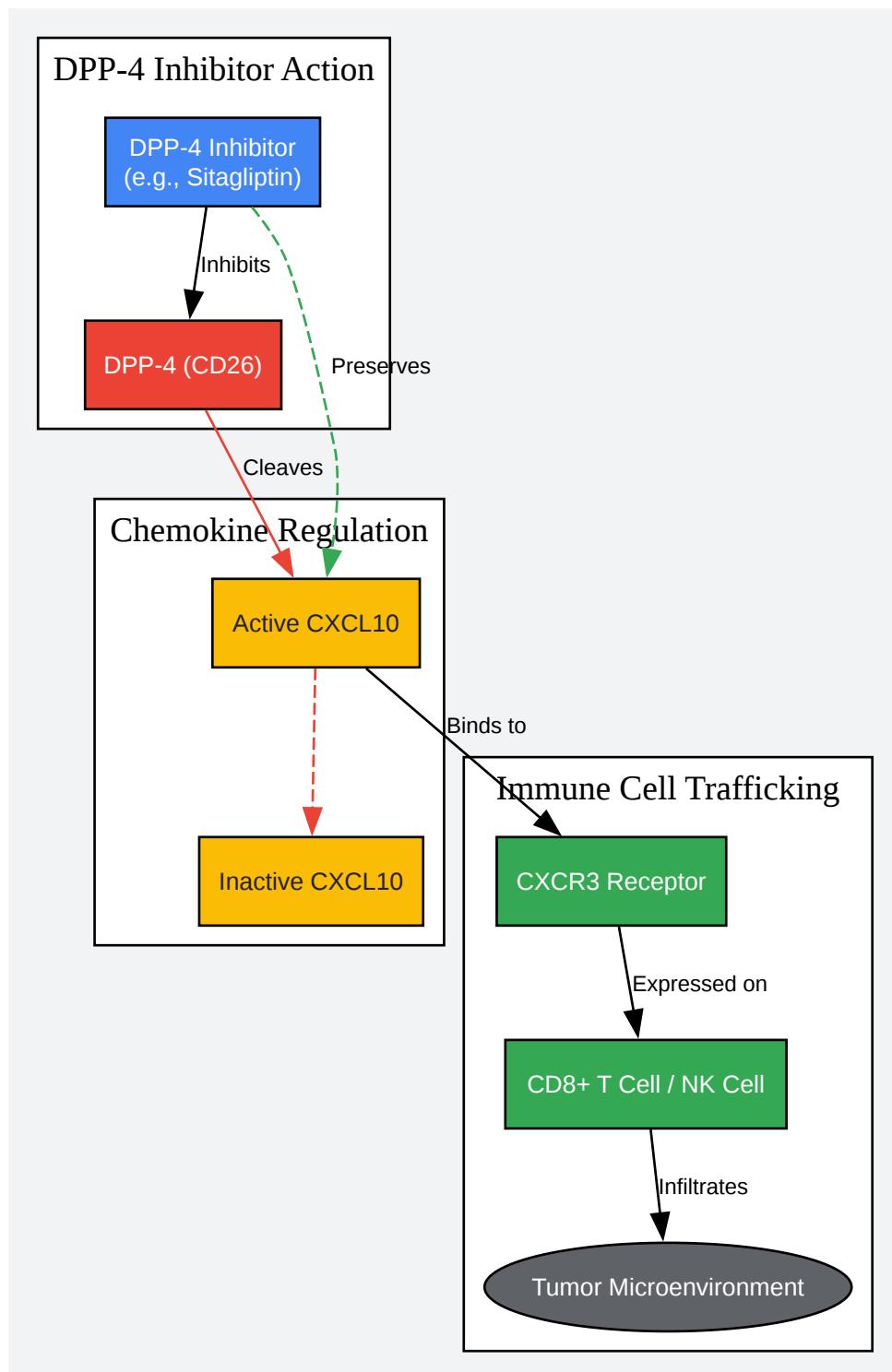
DPP-4 exerts its immunomodulatory effects primarily through its enzymatic activity, cleaving and inactivating various chemokines and cytokines essential for immune cell trafficking and function.^{[1][7]} By inhibiting DPP-4, these agents can reshape the tumor microenvironment (TME) to be more favorable for an anti-cancer immune response. This document provides an overview of the mechanisms, supporting data, and experimental protocols for investigating the synergistic effects of DPP-4 inhibitors and immunotherapy.

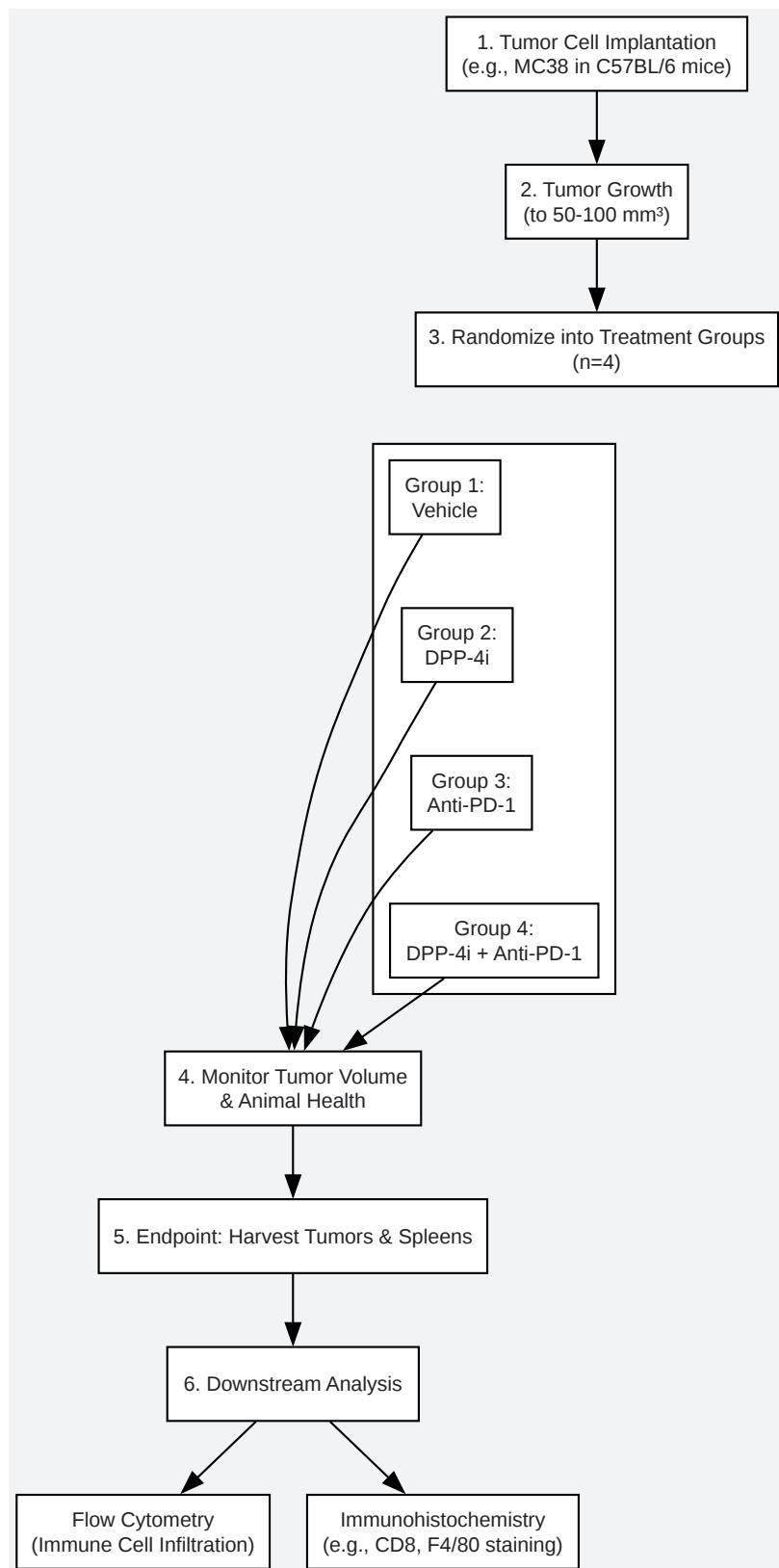
Mechanism of Action

The primary mechanism by which DPP-4 inhibitors enhance anti-tumor immunity is by preventing the degradation of key chemokines, most notably CXCL10.[\[1\]](#)[\[7\]](#) This leads to several downstream effects:

- Enhanced Immune Cell Infiltration: Intact CXCL10 binds to its receptor, CXCR3, which is expressed on the surface of various immune cells, including T cells and Natural Killer (NK) cells.[\[1\]](#)[\[7\]](#) This interaction promotes the migration and infiltration of these effector cells into the tumor microenvironment.[\[8\]](#)[\[9\]](#) Studies have shown that treatment with DPP-4 inhibitors like sitagliptin leads to increased numbers of tumor-infiltrating lymphocytes.[\[8\]](#)[\[10\]](#)
- Modulation of Dendritic and T-Cell Function: DPP-4 inhibition has been shown to augment the function of conventional type 1 dendritic cells (cDC1s), which are crucial for priming and activating tumor-specific T cells.[\[5\]](#)[\[6\]](#) By preventing the degradation of cytokines and chemokines important for DC activation, DPP-4 inhibitors lead to improved antigen presentation and subsequent T-cell activation.[\[5\]](#)[\[6\]](#)
- Reprogramming of Macrophages: DPP-4 inhibitors can influence the polarization of tumor-associated macrophages (TAMs). The DPP-4 inhibitor anagliptin has been demonstrated to inhibit the differentiation of monocytes into immunosuppressive M2 macrophages, thereby shifting the M2/M1 macrophage ratio towards a more anti-tumorigenic state within the TME.[\[11\]](#)
- Overcoming Immunotherapy Resistance: Elevated DPP-4 expression has been observed in immunosuppressive cell populations within tumors that are resistant to anti-PD-1 therapy, including regulatory T cells (Tregs), exhausted CD8+ T cells, and M2-like macrophages.[\[12\]](#) Targeting DPP-4 may therefore represent a strategy to overcome resistance to immune checkpoint blockade.[\[12\]](#)

Signaling Pathway of DPP-4 Inhibition in the Tumor Microenvironment



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